

# A Technical Guide to the Pharmacological Properties of Euphorbia lathyris Extracts

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## Compound of Interest

Compound Name: *Euphorbia factor L8*

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## Abstract

Euphorbia lathyris, commonly known as caper spurge or mole plant, has a long history in traditional medicine for treating a variety of ailments.[1][2] Modern scientific investigation has begun to validate these traditional uses, revealing a rich source of bioactive compounds with significant pharmacological potential.[3][4] Extracts from E. lathyris, particularly from the seeds, have demonstrated potent anticancer, anti-inflammatory, and antioxidant properties.[5][6][7] This technical guide provides a comprehensive overview of the pharmacological properties of E. lathyris extracts, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action to support further research and drug development efforts.

## Phytochemical Composition

Extracts of Euphorbia lathyris are rich in a diverse array of phytochemicals, with diterpenoids, triterpenoids, flavonoids, and polyphenols being the most prominent classes of compounds.[3][4] Ethanolic extracts of defatted seeds have shown a high content of polyphenols, including esculetin, euphorbetin, gaultherin, and kaempferol-3-rutinoside.[5] The lathyrane-type diterpenoids, such as Euphorbia factors L1, L2, L3, L8, and L9, are characteristic of this species and are largely responsible for its cytotoxic and anti-inflammatory activities.[6][8]

## Anticancer Properties

Extracts from *E. lathyris* have exhibited significant antitumor activity against various cancer cell lines, both in vitro and in vivo.<sup>[5]</sup><sup>[9]</sup> The cytotoxic effects are primarily attributed to the induction of apoptosis and the modulation of drug resistance pathways.<sup>[10]</sup><sup>[11]</sup>

## In Vitro Cytotoxicity

Ethanollic extracts of *E. lathyris* seeds have demonstrated selective cytotoxicity against colon cancer cell lines (T84 and HCT-15) and glioblastoma multiforme cells, with lower toxicity towards normal colon cells.<sup>[5]</sup> Diterpenoids isolated from the seeds have also shown considerable cytotoxic activities against breast cancer cell lines (BT-549 and MDA-MB-231).<sup>[12]</sup>

Table 1: In Vitro Cytotoxicity of *Euphorbia lathyris* Extracts and Isolated Compounds

Extract/Compound	Cancer Cell Line	IC50 Value	Reference
Ethanollic Seed Extract	T-84 (Colon)	16.3 ± 2.54 µg/mL	[5]
Ethanollic Seed Extract	HCT-15 (Colon)	72.9 ± 1.27 µg/mL	[5]
Ethanollic Seed Extract	CCD18 (Normal Colon)	266.0 ± 18.5 µg/mL	[5]
Ethanollic Seed Extract	PANC-1 (Pancreatic)	185.76 ± 25.8 µg/mL	[5]
Ethanollic Seed Extract	MCF-7 (Breast)	89.57 ± 6.29 µg/mL	[5]
Methanolic Root Extract	MCF-7 (Breast)	31.3 µg/mL (significant viability reduction)	[13]
Methanolic Root Extract	MDA-MB-231 (Breast)	31.3 µg/mL (significant viability reduction)	[13]
Diterpenoid Compound 3	BT-549 (Breast)	4.7 - 10.1 µM	[12]
Diterpenoid Compound 10	BT-549 (Breast)	4.7 - 10.1 µM	[12]
Diterpenoid Compound 14	BT-549 (Breast)	4.7 - 10.1 µM	[12]
Diterpenoid Compound 22	BT-549 (Breast)	4.7 - 10.1 µM	[12]
Euphorbia Factor L9 (EFL-9)	Various Cancer Cell Lines	5.7 - 8.4 µM	[14]

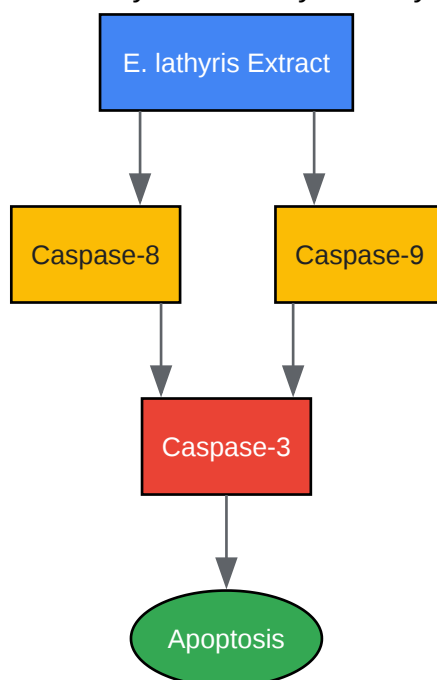
## In Vivo Antitumor Activity

In vivo studies using colon cancer models have corroborated the in vitro findings. An ethanolic extract of *E. lathyris* was shown to reduce tumor size in an orthotopic xenograft model and decrease the number of dysplastic polyps in an azoxymethane/dextran sulfate sodium (AOM/DSS) induced colorectal cancer model, without signs of hematological toxicity.[9][15][16]

## Mechanism of Action: Apoptosis Induction

The anticancer activity of *E. lathyris* extracts is mediated, in part, by the induction of apoptosis. Studies have shown an overexpression of caspases-9, -3, and -8 in colon cancer cells treated with the extract, indicating the involvement of both intrinsic and extrinsic apoptotic pathways.[5][10][11]

Apoptotic Pathway Induced by *E. lathyris* Extract



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Apoptotic pathway activated by *E. lathyris* extract.

## Anti-inflammatory Properties

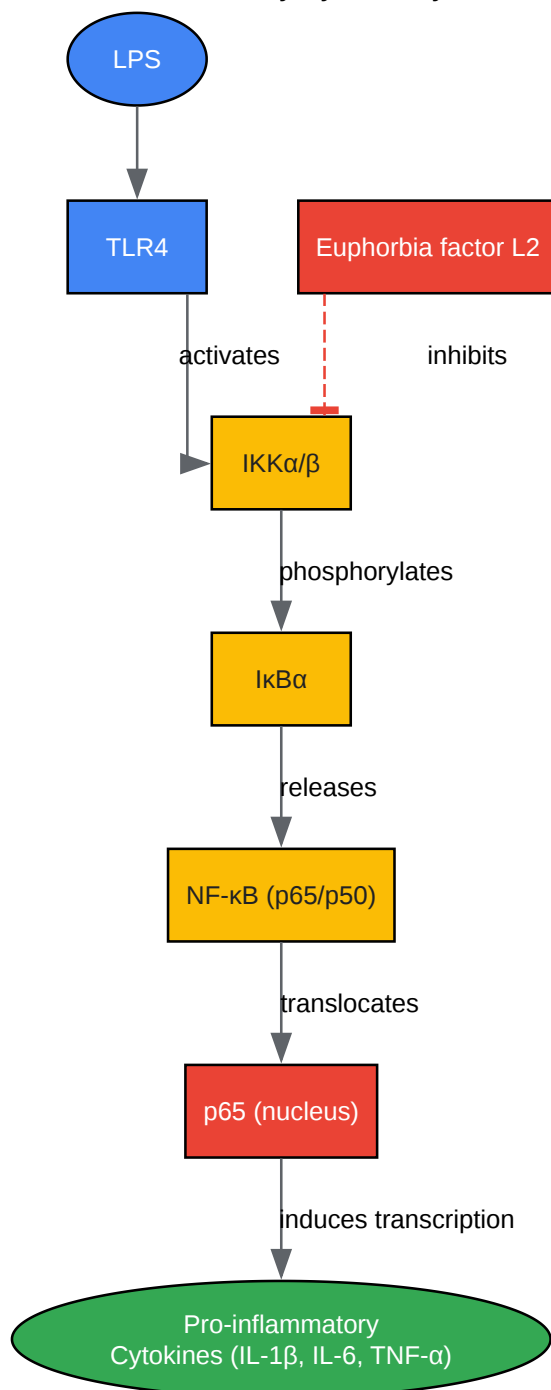
Lathyrane diterpenoids isolated from *E. lathyris* seeds have demonstrated significant anti-inflammatory effects.[7][17] These compounds inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[7]

Table 2: Anti-inflammatory Activity of Lathyrane Diterpenoids from *Euphorbia lathyris*

Compound	NO Production Inhibition IC50 (μM)	Reference
Compound 1	3.0 ± 1.1	[7]
Compound 2	2.6 - 26.0	[7]
Compound 3	2.6 - 26.0	[7]
Compound 7	2.6 - 26.0	[7]
Compound 9	2.6 - 26.0	[7]
Compound 11	2.6 - 26.0	[7]
Compound 13	2.6 - 26.0	[7]
Compound 14	2.6 - 26.0	[7]
Compound 16	2.6 - 26.0	[7]

## Mechanism of Action: NF-κB Pathway Inhibition

The anti-inflammatory effects of *E. lathyris* compounds are mediated through the inhibition of the NF-κB signaling pathway.[6] For instance, *Euphorbia* factor L2 (EFL2) has been shown to suppress the phosphorylation of IKKα/β and IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus.[6] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][18]

Inhibition of NF- $\kappa$ B Pathway by *E. lathyris* Compounds[Click to download full resolution via product page](#)Inhibitory action of *E. lathyris* compounds on the NF- $\kappa$ B pathway.

## Antioxidant Properties

Different parts of *E. lathyris* exhibit varying levels of antioxidant activity, which is positively correlated with their total phenolic content.[3][19] The testa (seed coat) shows the highest DPPH free radical scavenging activity, while the seed has the highest ferric reducing antioxidant power (FRAP).[3][20]

Table 3: Antioxidant Activity of Different Parts of *Euphorbia lathyris*

Plant Part	Total Phenolic Content (mg GAE/100 g DW)	DPPH Scavenging Activity (mmol Trolox/100 g DW)	FRAP Value (mg FeSO4/100 g DW)	Reference
Testa	290.46 ± 15.09	61.29 ± 0.29	-	[3][20]
Root	-	-	Highest	[3]
Seed	95.04 ± 8.90	-	1927.43 ± 52.13 (bound)	[3][20]
Stem	161.17 ± 8.64	-	-	[3]

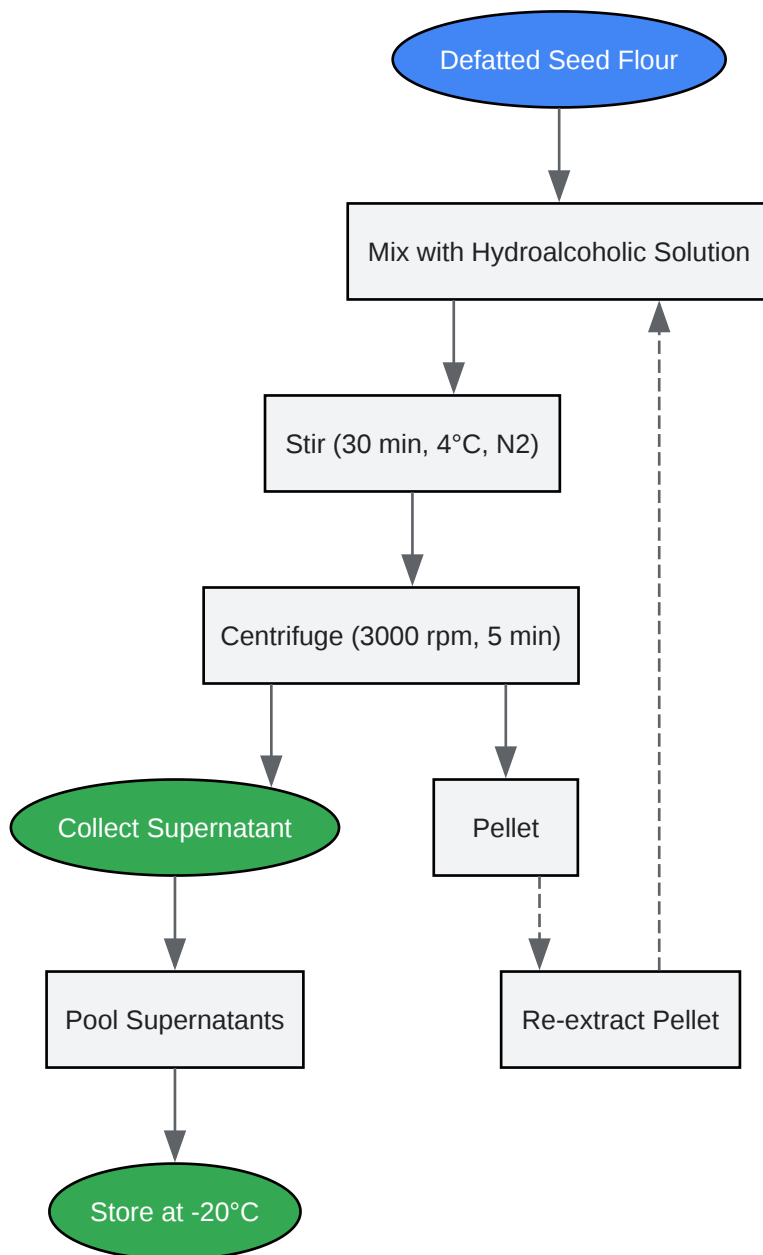
## Experimental Protocols

### Preparation of Ethanolic Extract from Seeds

A common method for preparing an ethanolic extract rich in polyphenols from *E. lathyris* seeds involves the following steps:[5]

- Defatting of mature seeds.
- Mixing 5 g of the defatted flour with 15 mL of a hydroalcoholic solution (Ethanol: type I water: 12 N HCl; 50:50:0.2) at pH 2.
- Stirring the mixture at 4°C in a reducing atmosphere (with nitrogen) for 30 minutes.
- Centrifugation at 3000 rpm for 5 minutes.

- Collection of the supernatant. The pellet can be re-extracted.
- Pooling of the supernatants and storage at -20°C.

Workflow for Ethanolic Extraction of *E. lathyris* Seeds

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Experimental workflow for the preparation of an ethanolic extract.

## In Vivo Antitumor Study: AOM/DSS Model

The preventive and therapeutic potential of *E. lathyris* extracts in colorectal cancer can be evaluated using the AOM/DSS-induced mouse model.<sup>[9]</sup>

- A single intraperitoneal injection of AOM (12 mg/kg) is administered to C57BL/6 mice.
- After 48 hours, mice receive 2% DSS in their drinking water for 5 days to induce colitis.
- The *E. lathyris* extract is administered intraperitoneally every 3 days for the duration of the study (e.g., 57 days).
- At the end of the experiment, mice are sacrificed, and the colons are collected for histological analysis of polyps and tumors.
- Blood samples can be collected for hematological analysis to assess toxicity.

## Toxicology and Safety

While *Euphorbia lathyris* extracts show promising therapeutic properties, it is important to note that the plant is traditionally considered toxic.<sup>[1]</sup> The latex can be a skin irritant.<sup>[1][2]</sup> However, studies on the ethanolic extracts for cancer treatment have reported a lack of hematological toxicity in vivo.<sup>[9][15]</sup> Further comprehensive toxicological studies are necessary to establish a safe therapeutic window for clinical applications.

## Conclusion and Future Directions

Extracts from *Euphorbia lathyris* and their constituent compounds, particularly lathyrane diterpenoids and polyphenols, represent a promising source for the development of novel anticancer and anti-inflammatory agents. The data presented in this guide highlight the potent and selective bioactivities of these extracts. Future research should focus on the bioactivity-guided isolation and structural elucidation of novel compounds, comprehensive preclinical toxicology and pharmacokinetic studies, and the exploration of synergistic effects with existing chemotherapeutic agents. The detailed mechanisms of action, beyond the NF- $\kappa$ B and apoptotic pathways, also warrant further investigation to fully unlock the therapeutic potential of this valuable medicinal plant.

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